molecular formula C8H18ClNO B2369633 rac-[(1R,3S)-3-(aminomethyl)cyclohexyl]methanol hydrochloride, cis CAS No. 1807901-48-9

rac-[(1R,3S)-3-(aminomethyl)cyclohexyl]methanol hydrochloride, cis

Cat. No.: B2369633
CAS No.: 1807901-48-9
M. Wt: 179.69 g/mol
InChI Key: NXWSOZRIBWCUAS-KZYPOYLOSA-N
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Description

rac-[(1R,3S)-3-(aminomethyl)cyclohexyl]methanol hydrochloride, cis, is a chemical compound with a complex structure that includes a cyclohexyl ring, an aminomethyl group, and a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-[(1R,3S)-3-(aminomethyl)cyclohexyl]methanol hydrochloride, cis, typically involves several steps. One common method starts with the cyclohexyl ring, which is functionalized to introduce the aminomethyl group. This can be achieved through a series of reactions including halogenation, nucleophilic substitution, and reduction. The methanol group is then introduced through a hydroxylation reaction. The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound, is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

rac-[(1R,3S)-3-(aminomethyl)cyclohexyl]methanol hydrochloride, cis, can undergo various types of chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The aminomethyl group can be reduced to form a primary amine.

    Substitution: The hydrogen atoms on the cyclohexyl ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Primary amines.

    Substitution: Halogenated cyclohexyl derivatives.

Scientific Research Applications

rac-[(1R,3S)-3-(aminomethyl)cyclohexyl]methanol hydrochloride, cis, has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular processes.

    Medicine: Investigated for its potential therapeutic properties, such as acting as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rac-[(1R,3S)-3-(aminomethyl)cyclohexyl]methanol hydrochloride, cis, involves its interaction with specific molecular targets. The aminomethyl group can interact with enzymes or receptors, potentially altering their activity. The methanol group can participate in hydrogen bonding, affecting the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    [(1R,3S)-3-(aminomethyl)cyclohexyl]methanol: Lacks the hydrochloride salt form.

    [(1R,3S)-3-(aminomethyl)cyclohexyl]ethanol: Has an ethanol group instead of a methanol group.

    [(1R,3S)-3-(aminomethyl)cyclohexyl]methanol acetate: Contains an acetate ester instead of the free methanol group.

Uniqueness

rac-[(1R,3S)-3-(aminomethyl)cyclohexyl]methanol hydrochloride, cis, is unique due to its specific stereochemistry and the presence of both the aminomethyl and methanol groups. This combination of features allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.

Properties

CAS No.

1807901-48-9

Molecular Formula

C8H18ClNO

Molecular Weight

179.69 g/mol

IUPAC Name

[(1R,3S)-3-(aminomethyl)cyclohexyl]methanol;hydrochloride

InChI

InChI=1S/C8H17NO.ClH/c9-5-7-2-1-3-8(4-7)6-10;/h7-8,10H,1-6,9H2;1H/t7-,8+;/m0./s1

InChI Key

NXWSOZRIBWCUAS-KZYPOYLOSA-N

Isomeric SMILES

C1C[C@@H](C[C@@H](C1)CO)CN.Cl

SMILES

C1CC(CC(C1)CO)CN.Cl

Canonical SMILES

C1CC(CC(C1)CO)CN.Cl

solubility

not available

Origin of Product

United States

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